![molecular formula C26H24N4 B12161741 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B12161741.png)

4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(9H-Fluoren-9-yl)-N-[(Z)-Indol-3-ylidenemethyl]piperazin-1-amin ist eine komplexe organische Verbindung, die strukturelle Elemente aus Fluoren, Indol und Piperazin vereint.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(9H-Fluoren-9-yl)-N-[(Z)-Indol-3-ylidenemethyl]piperazin-1-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz beginnt mit der Herstellung der Fluorenyl- und Indolderivate, gefolgt von ihrer Kupplung mit Piperazin.

Herstellung des Fluorenylderivats: Die Fluorenyleinheit kann durch Friedel-Crafts-Acylierung von Fluoren synthetisiert werden, gefolgt von Reduktion und Modifikation der funktionellen Gruppen.

Herstellung des Indolderivats: Indolderivate werden oft durch die Fischer-Indolsynthese hergestellt, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden beinhaltet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kondensation der Fluorenyl- und Indolderivate mit Piperazin unter bestimmten Bedingungen, wie z.B. der Anwesenheit einer Base (z.B. Triethylamin) und eines Lösungsmittels (z.B. Dichlormethan).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Säulenchromatographie und Umkristallisation umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Indoleinheit, was zur Bildung von Indol-3-carbonsäurederivaten führt.

Reduktion: Reduktionsreaktionen können die Iminbindung (C=N) in der Indoleinheit angreifen und sie in ein Amin (C-NH) umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Oxidation: Indol-3-carbonsäurederivate.

Reduktion: Indol-3-ethylamin-Derivate.

Substitution: Verschiedene substituierte Piperazinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient 4-(9H-Fluoren-9-yl)-N-[(Z)-Indol-3-ylidenemethyl]piperazin-1-amin als Baustein für die Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihr Potenzial als Therapeutikum untersucht werden.

Industrie

In der Materialwissenschaft könnte die strukturelle Eigenschaft der Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photophysikalischen Eigenschaften genutzt werden.

Wirkmechanismus

Der Mechanismus, durch den 4-(9H-Fluoren-9-yl)-N-[(Z)-Indol-3-ylidenemethyl]piperazin-1-amin seine Wirkungen entfaltet, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit biologischen Makromolekülen zu interagieren. Die Indoleinheit kann in π-π-Stacking-Wechselwirkungen und Wasserstoffbrückenbindungen eingehen, während der Piperazinring die Löslichkeit und Bioverfügbarkeit erhöhen kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren und so verschiedene biochemische Pfade beeinflussen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorenyl and indole derivatives, followed by their coupling with piperazine.

Fluorenyl Derivative Preparation: The fluorenyl moiety can be synthesized through Friedel-Crafts acylation of fluorene, followed by reduction and functional group modifications.

Indole Derivative Preparation: Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reaction: The final step involves the condensation of the fluorenyl and indole derivatives with piperazine under specific conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the imine bond (C=N) in the indole moiety, converting it to an amine (C-NH).

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-ethylamine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent

Industry

In the materials science industry, the compound’s structural properties could be utilized in the development of new materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism by which 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine exerts its effects is likely related to its ability to interact with biological macromolecules. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(9H-Fluoren-9-yl)piperazin-1-carboxaldehyd: Ähnlich in der Struktur, aber es fehlt die Indoleinheit.

N-(9H-Fluoren-9-ylidene)piperazin: Enthält die Fluorenyl- und Piperazineinheiten, aber es fehlt die Indolkomponente.

Indol-3-carboxaldehyd: Enthält die Indoleinheit, aber es fehlen die Fluorenyl- und Piperazin-Komponenten.

Einzigartigkeit

4-(9H-Fluoren-9-yl)-N-[(Z)-Indol-3-ylidenemethyl]piperazin-1-amin ist einzigartig durch die Kombination von Fluorenyl-, Indol- und Piperazineinheiten in einem einzigen Molekül.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 4-(9H-Fluoren-9-yl)-N-[(Z)-Indol-3-ylidenemethyl]piperazin-1-amin und beleuchtet seine Synthese, Reaktionen, Anwendungen und Einzigartigkeit.

Eigenschaften

Molekularformel |

C26H24N4 |

|---|---|

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(1H-indol-3-yl)methanimine |

InChI |

InChI=1S/C26H24N4/c1-3-10-23-21(8-1)22-9-2-4-11-24(22)26(23)29-13-15-30(16-14-29)28-18-19-17-27-25-12-6-5-7-20(19)25/h1-12,17-18,26-27H,13-16H2/b28-18+ |

InChI-Schlüssel |

CTKVQQDTOWYBLG-MTDXEUNCSA-N |

Isomerische SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)/N=C/C5=CNC6=CC=CC=C65 |

Kanonische SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CNC6=CC=CC=C65 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

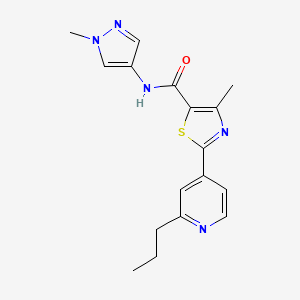

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12161663.png)

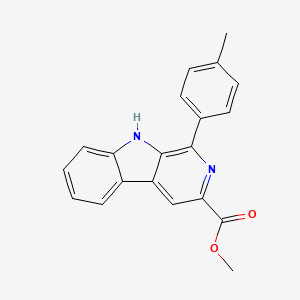

![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methylquinoline](/img/structure/B12161701.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161709.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161711.png)

![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)

![3,5-dimethyl-6-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B12161716.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161722.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161727.png)

![tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate](/img/structure/B12161736.png)